molecular formula C27H21N5O3S B6047759 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID

2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID

Cat. No.: B6047759
M. Wt: 495.6 g/mol
InChI Key: KSAWATWSPHCMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID is a complex organic compound featuring a naphthyl group, a tetraazole ring, and a diphenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is a type of click chemistry. This reaction is known for its high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the CuAAC reaction is optimized for maximum yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets. The naphthyl and tetraazole groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthyl group and a tetraazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]-2,2-diphenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S/c33-24(28-27(25(34)35,20-12-3-1-4-13-20)21-14-5-2-6-15-21)18-36-26-29-30-31-32(26)23-17-9-11-19-10-7-8-16-22(19)23/h1-17H,18H2,(H,28,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAWATWSPHCMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)CSC3=NN=NN3C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.